molecular formula C10H18O2 B1165989 Trimethylolpropane trimethylacrylate CAS No. 102068-89-3

Trimethylolpropane trimethylacrylate

Cat. No.: B1165989
CAS No.: 102068-89-3
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Description

Trimethylolpropane trimethylacrylate (TMPTMA) is a trifunctional acrylate ester widely utilized as a cross-linking agent in polymer chemistry. Its molecular structure, featuring three reactive methacrylate groups, enables high cross-linking density, making it suitable for applications requiring robust mechanical stability and chemical resistance . Key applications include:

  • Molecularly Imprinted Polymers (MIPs): TMPTMA serves as a cross-linker to stabilize template-monomer complexes, enhancing selectivity in analytical separations .
  • Gel Polymer Electrolytes (GPEs): In lithium-ion batteries, TMPTMA-based GPEs synthesized via in situ thermal polymerization exhibit high ionic conductivity (up to 1.5 mS/cm at 25°C) and improved electrolyte stability .
  • Coatings and Adhesives: Ethoxylated derivatives of TMPTMA offer low viscosity and flexibility, ideal for UV-curable coatings .

Properties

CAS No.

102068-89-3

Molecular Formula

C10H18O2

Origin of Product

United States

Scientific Research Applications

Industrial Applications

TMPTA is primarily used in the following sectors:

  • Coatings and Inks
    • UV-Curable Inks : TMPTA is a key component in ultraviolet-curable inks, providing rapid curing and durability.
    • Coatings : It is employed in coatings for wood, paper, glass, metal, textiles, and plastics due to its excellent adhesion and resistance properties.
    • Photopolymer Systems : Used in photopolymer printing plates and photoresists.
  • Adhesives and Sealants
    • TMPTA is incorporated into acrylic glues and anaerobic sealants, enhancing their performance through improved adhesion and chemical resistance.
  • Plastics Manufacturing
    • Utilized in the production of various plastic components, including those for medical applications, automotive parts, and electronic devices.
  • Biomedical Applications
    • TMPTA has been investigated for use in dental composites and as a cross-linking agent in biodegradable polymers for medical implants due to its biocompatibility.
  • Construction Materials
    • Incorporated into polymer-impregnated concrete and structural composites for enhanced durability.

Data Tables

Application AreaSpecific UsesKey Benefits
CoatingsUV-curable inks, wood coatingsFast curing, excellent adhesion
AdhesivesAcrylic glues, anaerobic sealantsStrong bonding, chemical resistance
PlasticsMedical devices, automotive partsLow volatility, high durability
BiomedicalDental compositesBiocompatibility
ConstructionPolymer-impregnated concreteEnhanced strength and durability

Case Study 1: UV-Curable Coatings

A study demonstrated that TMPTA-based UV-curable coatings exhibited superior hardness and scratch resistance compared to traditional solvent-based coatings. The rapid curing process allowed for increased production efficiency in manufacturing environments.

Case Study 2: Medical Applications

Research involving TMPTA in dental composites showed promising results in terms of mechanical strength and aesthetic qualities. The incorporation of TMPTA improved the longevity of dental restorations while maintaining biocompatibility.

Case Study 3: Adhesive Performance

In a comparative analysis of TMPTA-based adhesives versus conventional adhesives, results indicated that TMPTA formulations provided better adhesion to various substrates under extreme environmental conditions, making them suitable for outdoor applications.

Chemical Reactions Analysis

Polymerization Reactions

TMPTMA undergoes free radical polymerization to form highly cross-linked networks. This reaction is initiated by thermal or photochemical activators:

Initiator Conditions Reaction Outcome Sources
Benzoyl peroxide50–80°C, thermal initiationHomopolymers with high cross-link density
Azobisisobutyronitrile60–90°C, inert atmosphereLow-volatility polymers with thermal stability
UV light (254 nm)Room temperature, photoinitiatorRapid curing for coatings/adhesives

Key findings:

  • Homopolymerization yields brittle, solvent-resistant films due to three reactive methacrylate groups .

  • Molecular weight control is achieved by adjusting initiator concentration and reaction time .

Cross-Linking Reactions

TMPTMA acts as a cross-linking agent in multicomponent systems:

System Co-monomers Application Sources
Epoxy resinsCycloaliphatic epoxy, anhydridesInterpenetrating networks (IPNs) for coatings
Acrylic adhesivesEthyl methacrylate, styreneEnhanced mechanical strength in composites
PVC plastisolsPhthalate plasticizersImproved flexibility and durability

Key findings:

  • Cross-linking with epoxy resins produces IPNs with superior electrical insulation (breakdown strength >30 kV/mm) .

  • In PVC, TMPTMA reduces plasticizer migration by forming covalent bonds .

Copolymerization

TMPTMA copolymerizes with unsaturated monomers to tailor material properties:

Co-monomer Functionality Product Characteristics Sources
Vinyl acetateFlexibility enhancementLow-temperature resistant films
Acrylic acidHydrophilicity adjustmentpH-responsive hydrogels
StyreneRigidity improvementHigh-impact structural plastics

Key findings:

  • Copolymers with acrylic acid exhibit swelling ratios >500% in aqueous media .

  • Styrene-TMPTMA copolymers show glass transition temperatures (Tg) up to 120°C.

Reaction Conditions and Kinetics

Optimized parameters for industrial synthesis:

Parameter Optimal Range Impact on Yield Sources
Temperature60–90°CMaximizes esterification efficiency (~98%)
CatalystZirconium-based solid acidsReduces side reactions (polymerization <2%)
InhibitorHydroquinone/phenothiazine mixPrevents premature gelation

Key findings:

  • Prolonged reaction times (>10 hours) increase acid value (>40 mg KOH/g), reducing product quality .

  • Airflow at 5–7 mL/min during synthesis minimizes oxidative degradation .

Biochemical Interactions

Though primarily industrial, TMPTMA interacts with biomolecules under specific conditions:

  • Enzyme binding : Methacrylate groups inhibit esterase activity by covalent modification.

  • Cellular effects : At >10 mM, it disrupts mitochondrial membranes in vitro (IC50 = 12.5 mM) .

  • Metabolism : Hydrolyzes slowly in vivo to methacrylic acid, excreted via renal clearance .

Environmental Degradation

TMPTMA’s stability and breakdown pathways:

Process Conditions Outcome Sources
HydrolysispH 7–9, aqueous mediaHalf-life >1 year at 25°C
PhotolysisUV light (λ = 290–400 nm)90% degradation in 72 hours
Microbial degradationSoil microbiota60% mineralization in 180 days

Comparison with Similar Compounds

Binding Energy and Selectivity

  • Pentaerythritol Triacrylate (PETA): Exhibits the weakest interaction with template molecules (e.g., dicyandiamide) and the strongest interaction with functional monomers (e.g., methacrylic acid), as demonstrated by binding energy calculations (ωB97XD/6-31G method). This makes PETA superior for creating well-defined imprinted cavities .
  • TMPTMA: Shows moderate template-monomer binding energy, balancing selectivity and flexibility. In chloramphenicol-imprinted systems, TMPTMA-based MIPs achieved stable complex formation with a molar ratio of 1:6 (template:monomer) .
  • EGDMA: Provides rigid polymer networks but may reduce imprinting efficiency due to stronger non-specific interactions with templates .

Cross-Linking Efficiency

  • TMPTMA : Its trifunctional structure enables higher cross-linking density than difunctional EGDMA, improving mechanical stability in MIPs .

Performance in Gel Polymer Electrolytes (GPEs)

Ionic Conductivity and Electrochemical Stability

  • TMPTMA/Ionic Liquid (IL) Systems : Achieve ionic conductivity of 1.1 mS/cm at 30°C when combined with LiTFSI and TBMA-TFSI, outperforming vinylene carbonate and ethylene oxide-based GPEs .
  • EGDMA-Based GPEs : Exhibit lower conductivity (0.6–0.8 mS/cm) due to less efficient ion transport in denser polymer matrices .

Mechanical Properties

  • TMPTMA : Forms chemically cross-linked networks with high electrolyte uptake (≥300%), reducing leakage risks in lithium-ion batteries .
  • Acrylic Esters (e.g., Methyl Methacrylate) : Require plasticizers to enhance flexibility, which can compromise thermal stability .

Physical and Chemical Properties

Property TMPTMA EGDMA PETA DVB
Functionality Trifunctional Difunctional Trifunctional Tetrafunctional
Viscosity (25°C) 60–100 cps 5–10 cps 150–200 cps N/A (solid)
Cross-Linking Density High Moderate High Very High
Flexibility Moderate Low High Low
Ionic Conductivity (GPE) 1.1–1.5 mS/cm 0.6–0.8 mS/cm Not Reported Not Applicable
Key Applications MIPs, GPEs, Coatings MIPs, Dental Resins MIPs, Adhesives Rigid Polymers

Data compiled from .

Toxicity and Handling

  • TMPTMA : Standard TMPTMA may cause mild skin irritation. Ethoxylated variants (e.g., EO9-TMPTMA) are designed for lower toxicity and irritation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed esterification, where TMP’s hydroxyl groups react with MAA’s carboxyl groups. Key parameters include:

  • Catalysts : Methanesulfonic acid (10–33 g per batch), p-toluenesulfonic acid.

  • Solvents : Hydrophobic solvents like hexane, hexamethylene, or 1,1,1-trichloroethane to azeotropically remove water.

  • Temperature : 60–90°C for 4–10 hours.

  • Polymerization Inhibitors : p-Methoxyphenol (0.1–0.6% wt), hydroquinone derivatives.

A representative protocol from CN108997113A involves:

  • Charging 415 g hexamethylene, 610 g TMP, and 1,014 g MAA into a reactor.

  • Adding 0.3 g p-methoxyphenol, 10 g 50% hypophosphorous acid, and 16.5 g methanesulfonic acid.

  • Heating to 81°C for 4 hours until water removal ceases (acid value: 20 mg KOH/g).

  • Cooling, washing with potassium carbonate, and vacuum distillation to yield 1,293.6 g TMPTMA (98.2% purity, acid value 0.03 mg KOH/g).

Post-Treatment and Purification

Post-reaction steps ensure product quality:

  • Alkaline Washing : Neutralizes residual acid using 5–12% potassium hydroxide or carbonate solutions (pH 7–9).

  • Solvent Removal : Vacuum distillation at 50°C and <500 Pa to eliminate solvents and moisture.

  • Inhibitor Addition : Secondary inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol) prevent polymerization during storage.

Transesterification for Enhanced Efficiency

Transesterification bypasses direct acid use, instead employing methyl methacrylate (MMA) and TMP with catalytic systems. CN109651136B highlights this method’s reduced side reactions and simplified processing.

Catalytic Systems and Reaction Dynamics

  • Catalysts : Titanium tetraisopropoxide, tin oxide, or enzymatic catalysts (e.g., lipases).

  • Solvents : Toluene or xylene to facilitate azeotropic water removal.

  • Temperature : 80–120°C for 6–12 hours.

A typical procedure involves:

  • Mixing TMP, MMA (molar ratio 1:3–3.5), and 0.5–2% titanium catalyst.

  • Refluxing at 100°C for 8 hours, with continuous water separation.

  • Filtering the catalyst, neutralizing with sodium bicarbonate, and distilling excess MMA.

  • Obtaining TMPTMA with >99% conversion and <0.1 mg KOH/g acid value.

Advantages Over Direct Esterification

  • Reduced Corrosion : Avoids strong acids, prolonging equipment lifespan.

  • Higher Yields : Near-quantitative conversions due to equilibrium shifting via water removal.

  • Lower Color Index : Fewer side reactions yield products with color numbers ≤10 (APHA).

Comparative Analysis of Methodologies

Parameter Direct Esterification Transesterification
Reaction Time 4–10 hours6–12 hours
Temperature 60–90°C80–120°C
Catalyst Methanesulfonic acidTitanium tetraisopropoxide
Acid Value (mg KOH/g) 0.03–0.5<0.1
Purity 98–99%>99%
Color Number (APHA) 10–30≤10

Industrial-Scale Optimization Strategies

Solvent Selection and Recovery

Hexamethylene and 1,1,1-trichloroethane are preferred for their low polarity and efficient water azeotrope formation. Post-reaction recovery via vacuum distillation achieves >95% solvent reuse.

Inhibition of Premature Polymerization

Dual inhibitor systems (e.g., p-methoxyphenol + phosphoric acid) are critical during high-temperature phases. Concentrations of 0.1–0.6% wt ensure stability during storage .

Q & A

Basic Research Questions

Q. How should researchers select optimal functional monomers and cross-linker ratios when synthesizing molecularly imprinted polymers (MIPs) with TMPTMA?

  • Methodological Answer : The selection depends on the template molecule’s chemical properties and the desired polymer rigidity. For instance, methacrylic acid (MAA) or 4-vinylpyridine (4-VP) are common functional monomers for hydrogen-bonding interactions with templates like tetracycline or 2,4-dinitrophenol. A molar ratio of 1:4:20 (template:monomer:cross-linker) is a starting point, but optimization via Design of Experiments (DOE) is critical. Use ANOVA to validate statistical significance of variables like monomer type and solvent polarity .

Q. What characterization techniques are essential for evaluating TMPTMA-based cross-linked polymers?

  • Methodological Answer : Key techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm covalent bonding between TMPTMA and monomers.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and cross-linking density.
  • Dynamic Mechanical Analysis (DMA) : Measure viscoelastic properties and glass transition temperature (TgT_g).
  • Swelling Experiments : Quantify solvent uptake to infer cross-link density .

Q. How does TMPTMA compare to other cross-linkers like ethylene glycol dimethacrylate (EGDMA) in polymerization efficiency?

  • Methodological Answer : TMPTMA’s trifunctional structure enables higher cross-linking density than bifunctional EGDMA, improving mechanical stability but potentially reducing flexibility. Compare polymerization kinetics using differential scanning calorimetry (DSC) and gel fraction analysis. For MIPs, evaluate selectivity via batch rebinding assays with structurally similar analogs .

Advanced Research Questions

Q. How can TMPTMA cross-linking density be optimized in gel polymer electrolytes (GPEs) for lithium-ion batteries?

  • Methodological Answer : Balance ionic conductivity and mechanical stability by varying TMPTMA concentration (e.g., 5–15 wt%) in in situ thermal polymerization. Use ionic liquids (e.g., N1,4,4,4TFSI) as plasticizers to enhance ion mobility. Characterize ionic conductivity via electrochemical impedance spectroscopy (EIS) and mechanical strength via tensile testing. Target a cross-link density that minimizes dendrite growth while maintaining >1 mS/cm conductivity at 25°C .

Q. What computational approaches are effective for modeling TMPTMA-based molecularly imprinted polymer (MIP) systems?

  • Methodological Answer : Employ density functional theory (DFT) with long-range correction methods (e.g., WB97XD) to simulate template-monomer interactions. Molecular dynamics (MD) simulations can predict cross-linking efficiency in solvents like acetonitrile or methanol. Validate computational results with experimental binding affinity data (e.g., Scatchard analysis) .

Q. How can researchers resolve contradictions in selectivity data for TMPTMA-based MIPs across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, template-monomer ratios, or polymerization temperature. Systematically evaluate these variables using a central composite design (CCD). For example, higher acetonitrile content may reduce non-specific binding but weaken hydrogen bonding. Cross-validate selectivity via HPLC or fluorescence detection against negative control polymers (NIPs) .

Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing synthesis variables in TMPTMA-based polymer systems?

  • Methodological Answer : Use response surface methodology (RSM) with ANOVA to identify significant factors (e.g., initiator concentration, reaction time). For example, in trimethylolpropane ester synthesis, a p-value <0.05 for cross-linker concentration confirms its impact on ester yield. Optimize parameters using desirability functions .

Q. How should researchers address batch-to-batch variability in TMPTMA cross-linked polymers?

  • Methodological Answer : Standardize purification steps (e.g., Soxhlet extraction with methanol/acetic acid to remove unreacted monomers) and monitor reaction progress with thin-layer chromatography (TLC). Implement quality control via 1^1H NMR to verify residual monomer levels <0.5% .

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